molecular formula C10H14ClNO B7891872 N-(2-Chloro-4-methoxybenzyl)ethanamine

N-(2-Chloro-4-methoxybenzyl)ethanamine

Cat. No.: B7891872
M. Wt: 199.68 g/mol
InChI Key: CYWBRUDNVMDKHT-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methoxybenzyl)ethanamine is a chemical compound that belongs to the class of phenylethylamines It is characterized by the presence of a chloro group at the 2-position and a methoxy group at the 4-position on the benzyl ring, attached to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methoxybenzyl)ethanamine typically involves the reaction of 2-chloro-4-methoxybenzyl chloride with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methoxybenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-Chloro-4-methoxybenzyl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter release and signal transduction, affecting mood, perception, and behavior.

Comparison with Similar Compounds

N-(2-Chloro-4-methoxybenzyl)ethanamine can be compared with other similar compounds, such as:

    2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine: Known for its potent hallucinogenic effects.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine: Another compound with similar structural features but different pharmacological properties.

    2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine: Exhibits unique binding affinities and effects on serotonin receptors.

These compounds share structural similarities but differ in their specific substituents and pharmacological profiles, highlighting the uniqueness of this compound in terms of its chemical and biological properties.

Properties

IUPAC Name

N-[(2-chloro-4-methoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-3-12-7-8-4-5-9(13-2)6-10(8)11/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWBRUDNVMDKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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